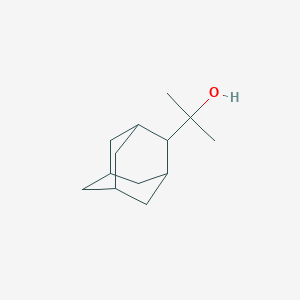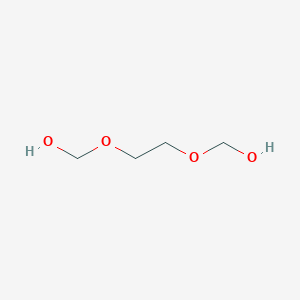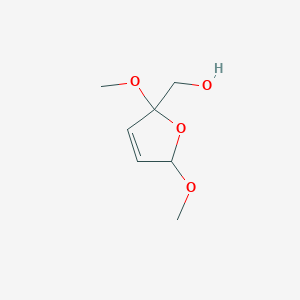
2-Adamantan-2-YL-propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Adamantan-2-YL-propan-2-OL, also known as Adaprolol, is a chemical compound that belongs to the class of beta blockers. It is primarily used in the treatment of hypertension, angina, and congestive heart failure. Adaprolol has been extensively researched due to its unique chemical structure and potential therapeutic benefits.
Wirkmechanismus
2-Adamantan-2-YL-propan-2-OL works by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate, cardiac output, and blood pressure. This compound also has antioxidant and anti-inflammatory properties, which may contribute to its therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, cardiac output, and blood pressure. This compound has also been shown to improve left ventricular function and reduce the incidence of arrhythmias. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
2-Adamantan-2-YL-propan-2-OL has a number of advantages for lab experiments. It is relatively easy to synthesize and is readily available. This compound has also been extensively studied, which makes it a well-characterized compound. However, this compound does have some limitations for lab experiments. It is a beta blocker, which means that it may have off-target effects that could interfere with experimental results. Additionally, this compound has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for 2-Adamantan-2-YL-propan-2-OL research. One area of interest is the potential use of this compound in the treatment of other conditions such as migraine, anxiety, and arrhythmias. Additionally, this compound's antioxidant and anti-inflammatory properties make it an attractive candidate for further investigation in these areas. Another area of interest is the development of new analogs of this compound with improved therapeutic properties. Finally, there is a need for further investigation into the off-target effects of this compound to better understand its potential uses and limitations.
Conclusion
In conclusion, this compound is a well-studied beta blocker that has potential therapeutic benefits in the treatment of hypertension, angina, and congestive heart failure. This compound's unique chemical structure and potential antioxidant and anti-inflammatory properties make it an attractive candidate for further investigation in a variety of conditions. While this compound has some limitations for lab experiments, it remains a valuable compound for scientific research.
Synthesemethoden
The synthesis of 2-Adamantan-2-YL-propan-2-OL involves the reaction of 2-Adamantanone with 2-Amino-1-propanol in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain this compound. The synthesis method is relatively simple and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-Adamantan-2-YL-propan-2-OL has been extensively studied for its potential therapeutic benefits. It has been shown to be effective in the treatment of hypertension, angina, and congestive heart failure. This compound has also been investigated for its potential use in the treatment of other conditions such as migraine, anxiety, and arrhythmias. Additionally, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent.
Eigenschaften
| 105419-86-1 | |
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
2-(2-adamantyl)propan-2-ol |
InChI |
InChI=1S/C13H22O/c1-13(2,14)12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12,14H,3-7H2,1-2H3 |
InChI-Schlüssel |
CEYCKNXWDDXQMF-UHFFFAOYSA-N |
SMILES |
CC(C)(C1C2CC3CC(C2)CC1C3)O |
Kanonische SMILES |
CC(C)(C1C2CC3CC(C2)CC1C3)O |
Synonyme |
2-ADAMANTAN-2-YL-PROPAN-2-OL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)

![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)



![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)

![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)


![3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine](/img/structure/B9815.png)

